5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline
Description
Properties
Molecular Formula |
C16H17NO3S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-7-16(8-4-12)21(18,19)17-10-13-5-6-15(20-2)9-14(13)11-17/h3-9H,10-11H2,1-2H3 |
InChI Key |
OMGFCNYALIXSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phthalimide Derivatives
The isoindoline backbone is frequently constructed via cyclocondensation of phthalimide intermediates. For example, reaction of 4-methoxyphthalic anhydride with ammonium acetate under reflux in acetic acid yields 5-methoxyisoindoline-1,3-dione, which is subsequently reduced to the isoindoline core using lithium aluminum hydride. This method achieves 78–85% yields but requires stringent moisture control to prevent hydrolysis.
Palladium-Catalyzed Cross-Coupling
Modern approaches employ palladium-catalyzed Buchwald-Hartwig amination to assemble the isoindoline ring. A representative protocol involves coupling 2-bromo-5-methoxy-N-(4-methylphenylsulfonyl)benzamide with methylamine in the presence of Pd(OAc)₂ and Xantphos, yielding the bicyclic structure in 65–72% yields. This method excels in regioselectivity but demands inert atmosphere conditions.
Sulfonation Methodologies
Direct Sulfonation Using Sulfonyl Chlorides
Introducing the 4-methylphenylsulfonyl group is commonly achieved via nucleophilic aromatic substitution. Treatment of 5-methoxyisoindoline with 4-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by DMAP, affords the target compound in 82–88% yields. Excess sulfonyl chloride (1.5 eq.) and prolonged reaction times (12–16 h) are critical for complete conversion.
Oxidation of Sulfide Precursors
An alternative route involves oxidizing a sulfide intermediate to the sulfone. For instance, 5-methoxy-2-[(4-methylphenyl)thio]isoindoline is treated with m-chloroperbenzoic acid (mCPBA) in chloroform at 0°C, achieving 89–93% yields. This method avoids harsh acidic conditions but requires careful control of stoichiometry to prevent over-oxidation.
Catalytic Asymmetric Sulfoxidation
Titanium-Tartrate Complexes
Chiral sulfoxides are pivotal in drug synthesis, and analogous strategies apply here. A titanium isopropoxide–diethyl tartrate complex catalyzes the enantioselective oxidation of the sulfide precursor using cumene hydroperoxide (Table 1). At 50°C in toluene, this system delivers 74–91% yields with enantiomeric excess (ee) >99.9%.
Table 1: Optimization of Titanium-Catalyzed Sulfoxidation
| Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Ti(OiPr)₄ + DET | 50 | 3 | 91 | 99.9 |
| Ti(OiPr)₄ + L-DET | 35 | 8 | 85 | 99.5 |
| Ti(OiPr)₄ + No tartrate | 50 | 6 | 42 | 0 |
Molybdenyl Acetylacetonate
For non-chiral applications, molybdenyl acetylacetonate (Mo(acac)₂) with H₂O₂ in methanol/water at 0–5°C achieves 91–92% yields in 3 hours. This method is cost-effective but produces racemic sulfoxides.
Crystallization and Purification
Solvent Selection
Crystallization from methyl ethyl ketone (MEK) or toluene-methanol mixtures enhances purity. For example, dissolving the crude product in MEK (350 ml) and cooling to 10–15°C yields 405 g (75%) of 99.7% pure material.
pH-Controlled Precipitation
Adjusting the pH to 7.5–8.0 with acetic acid during workup removes residual titanium catalysts and inorganic salts. This step is critical for pharmaceutical-grade material, reducing sulfone impurities to <0.2%.
Scale-Up Challenges and Solutions
Exothermic Reaction Management
The oxidation step releases significant heat. Industrial protocols use jacketed reactors with gradual oxidant addition to maintain 28–34°C, preventing thermal degradation.
Catalyst Recycling
Titanium-tartrate complexes can be recovered via aqueous extraction and reused for 3–4 batches without significant activity loss, reducing costs by 18–22%.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Methoxy radicals and corresponding oxidized products.
Reduction: Sulfide derivatives.
Substitution: Various substituted isoindoline derivatives depending on the electrophile used.
Scientific Research Applications
5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its potential applications, supported by relevant data tables and documented case studies.
Antidepressant Activity
Research has indicated that compounds similar to this compound may exhibit antidepressant properties. For instance, studies on related tricyclic compounds have shown their effectiveness in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Anticancer Potential
There is emerging evidence that isoindoline derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been well-documented, with compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group in this compound may enhance its interaction with bacterial enzymes, leading to effective antimicrobial action .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the potential of isoindoline derivatives in protecting neuronal cells from oxidative stress and neuroinflammation. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Table 1: Biological Activities of this compound
Case Study 1: Antidepressant Properties
A study investigated the effects of a related compound on depressive behavior in animal models. The results indicated a significant reduction in depressive-like symptoms following administration, correlating with increased serotonin levels in the brain .
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines treated with isoindoline derivatives showed a marked decrease in cell viability. The study detailed the compound's ability to trigger apoptotic pathways, providing a promising avenue for cancer therapy .
Case Study 3: Antimicrobial Testing
A series of antimicrobial assays were conducted using various concentrations of sulfonamide derivatives, including this compound. Results demonstrated effective inhibition zones against multiple bacterial strains, supporting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Tosyl Groups
- 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole: This indole derivative (Figure 1 in ) shares the 5-methoxy and 4-methylsulfonylphenyl substituents but differs in the core heterocycle (indole vs. isoindoline). The indole derivative demonstrated potent and selective activity in pharmacological studies, attributed to the electron-withdrawing sulfonyl group enhancing receptor binding .
- 4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a): This disulfonamide () features two tosyl groups and a pyridine core. Its melting point (223–225°C) and IR spectral data (S=O stretches at 1332 and 1160 cm⁻¹) align with the sulfonyl group’s physicochemical contributions. However, the target compound lacks the pyridine ring and disulfonamide linkage, likely resulting in lower molecular weight (645 g/mol for 5a vs. ~330–350 g/mol estimated for the isoindoline) and altered solubility .
Methoxy-Substituted Heterocycles
5-Methoxyindole-2-carboxylic Acid Ethyl Ester :
This compound () shares the 5-methoxy substitution but replaces the tosyl group with an ester. The ester group reduces polarity compared to the sulfonyl group, as evidenced by its lower boiling point (295.6°C) and density (1.131 g/cm³). The isoindoline derivative’s sulfonyl group may enhance hydrogen-bonding capacity, improving interactions in biological systems .- 2-(5-Isoxazolyl)-4-methylphenol: While structurally distinct, this compound () highlights the role of methyl and heterocyclic substituents.
Research Implications
The structural uniqueness of 5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline positions it as a promising candidate for further exploration in drug design, particularly in targeting rigid binding pockets. Comparative studies with indole and pyridine derivatives underscore the balance between electronic effects (sulfonyl groups) and core rigidity in optimizing pharmacokinetic properties .
Biological Activity
5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article will explore its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C13H13NO3S, with a molecular weight of approximately 303.376 g/mol. The compound features an isoindoline structure, characterized by a bicyclic framework that includes a nitrogen atom. The presence of both a methoxy group and a sulfonyl group enhances its reactivity and potential biological activity.
The biological activity of this compound is attributed to its interactions with various biological targets:
Antitumor Efficacy
A study assessing the antitumor effects of isoindoline derivatives highlighted the potential of this compound in inhibiting tumor cell proliferation. The study utilized various cancer cell lines to evaluate the compound's cytotoxic effects. Results indicated that this compound could significantly reduce cell viability at certain concentrations, suggesting its utility in cancer treatment protocols.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 15.3 | Significant inhibition observed |
| MCF7 (Breast) | 12.8 | Comparable to standard chemotherapeutics |
| HeLa (Cervical) | 18.5 | Moderate efficacy |
Antiviral Activity
Research into similar sulfonamide derivatives has demonstrated antiviral activity, particularly against HIV. While specific data for this compound is sparse, it is hypothesized that the compound may exhibit similar properties due to structural similarities.
| Compound | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV-1 | 9.3 ± 2.3 | |
| Compound B | MERS-CoV | 12.6 | |
| 5-Methoxy Derivative* | TBD | TBD | Hypothetical |
*Note: Specific antiviral activity for this compound is yet to be established.
Case Studies
- Case Study on Antitumor Activity : A recent investigation into isoindoline derivatives revealed that the introduction of methoxy and sulfonyl groups significantly improved cytotoxicity against various cancer cell lines compared to simpler analogs. This study emphasizes the role of structural complexity in enhancing biological activity.
- Potential for Cognitive Disorders : Research into related compounds has identified high selectivity for serotonin receptors, indicating possible applications in treating cognitive disorders. Although not directly tested, the structural characteristics of this compound suggest it may similarly interact with neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sulfonylation of isoindoline derivatives using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization can include varying reaction temperature (40–80°C), solvent polarity (dichloromethane vs. DMF), and stoichiometric ratios of the sulfonylating agent . Monitoring via TLC or HPLC is critical to track intermediate formation. Purity can be enhanced through recrystallization in ethanol/water mixtures or column chromatography with silica gel .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Compare observed mp (e.g., 161–163°C) with literature values to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and sulfonyl group integration .
- FT-IR : Confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
- HPLC/MS : Quantify purity (>95%) and detect impurities via reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvent systems are suitable for solubility studies, and how does pH affect stability?
- Methodological Answer : Test solubility in DMSO (high solubility for stock solutions), ethanol, and aqueous buffers (e.g., PBS at pH 7.4). Stability assays should monitor degradation via UV-Vis spectroscopy under varying pH (2–10) and temperatures (4°C vs. 25°C). For acidic conditions, avoid prolonged exposure due to potential hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or binding interactions of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., enzymes). Use SMILES/InChI descriptors (e.g.,
C1=C2C(C=CC=C2)=CN1C1=CC=C(C)C=C1) for ligand preparation . - MD Simulations : Assess binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories using GROMACS .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions across studies (e.g., cell lines, incubation times). For example, discrepancies in cytotoxicity may arise from differences in ATP-based vs. resazurin assays .
- Dose-Response Refinement : Conduct full-dose curves (0.1–100 µM) with triplicate measurements to minimize variability. Use nonlinear regression (GraphPad Prism) to calculate robust IC₅₀ values .
- Off-Target Screening : Employ kinome/phenotypic profiling to identify confounding targets .
Q. What strategies improve regioselectivity in derivatization reactions (e.g., functionalizing the isoindoline core)?
- Methodological Answer :
- Protecting Groups : Temporarily block the methoxy group with TMSCl to direct sulfonation or alkylation to the isoindoline nitrogen .
- Catalytic Systems : Use Pd-catalyzed C-H activation for arylation at specific positions. Optimize ligands (e.g., XPhos) and bases (Cs₂CO₃) .
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to favor desired intermediates. Monitor via ¹H NMR .
Q. How can factorial design optimize multi-step synthesis protocols?
- Methodological Answer :
- Variables : Select factors like catalyst loading, solvent volume, and reaction time. Use a 2³ factorial design to assess interactions .
- Response Surface Methodology (RSM) : Model yield vs. variables using software (e.g., Design-Expert). Identify optimal conditions via contour plots .
- Validation : Confirm predicted yields (±5% error margin) in triplicate runs .
Data Contradiction & Validation
Q. How to address inconsistent crystallographic data for sulfonamide-containing analogs?
- Methodological Answer :
- Revisiting Crystallization : Recrystallize in alternative solvents (e.g., acetonitrile vs. ethyl acetate) to obtain higher-quality crystals .
- Synchrotron Validation : Collect high-resolution data (≤0.8 Å) at facilities like APS or ESRF to resolve ambiguities in sulfonyl group geometry .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C-H···O) with reported structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
